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Abstract: This document provides a detailed overview of the discovery, synthesis, and

mechanism of action of Osimertinib (formerly AZD9291), a third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both

EGFR-sensitizing (EGFRm+) and T790M resistance mutations while sparing wild-type (WT)

EGFR.[1][2] This guide includes key quantitative data, detailed experimental protocols, and

visualizations of the relevant biological pathways and experimental workflows.

Introduction and Rationale for Discovery
Non-small-cell lung cancer (NSCLC) is frequently driven by activating mutations in the

epidermal growth factor receptor (EGFR).[3] First and second-generation EGFR-TKIs, such as

erlotinib and gefitinib, initially provide significant clinical benefit for patients with EGFR-

sensitizing mutations (e.g., exon 19 deletions or L858R mutation).[2][4] However, a majority of

patients eventually develop acquired resistance, leading to disease progression.[2]

The most common mechanism of this acquired resistance, accounting for approximately 60%

of cases, is a secondary "gatekeeper" mutation in exon 20 of the EGFR gene, T790M.[1] This

mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-

competitive inhibitors. Furthermore, first-generation TKIs are limited by dose-dependent

toxicities, such as rash and diarrhea, which are caused by the inhibition of wild-type EGFR in

healthy tissues.[5]
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This created a clear unmet clinical need for a novel TKI that could potently inhibit the T790M

resistance mutation and sensitizing mutations, while exhibiting high selectivity over wild-type

EGFR to improve the therapeutic window. The development of Osimertinib by AstraZeneca,

initiated in May 2009, was a direct response to this challenge.[6] The project aimed to create a

mutant-selective, irreversible inhibitor, which ultimately led to the discovery of AZD9291

(Osimertinib).[2][6]

Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound designed as an irreversible, mutant-

selective EGFR inhibitor.[1] Its mechanism of action is centered on its ability to form a covalent

bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase

domain.[1][7]

Key aspects of its action include:

Irreversible Inhibition: The presence of a reactive acrylamide group allows for the formation

of a covalent bond with Cys797, leading to sustained and irreversible inhibition of EGFR

kinase activity.[8]

Mutant Selectivity: Osimertinib is engineered to potently inhibit EGFR isoforms with

sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation.[8][9]

Wild-Type Sparing: Crucially, it has significantly lower activity against wild-type EGFR, which

is the primary cause of dose-limiting toxicities seen with earlier-generation TKIs.[1]

By irreversibly binding to the mutant EGFR, Osimertinib blocks ATP from entering the kinase

domain, thereby inhibiting autophosphorylation and preventing the activation of downstream

pro-survival signaling pathways.[8] The primary pathways affected are the RAS/RAF/MEK/ERK

and the PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, growth, and

survival.[7][8][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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